Arginase inhibitor 7

Description

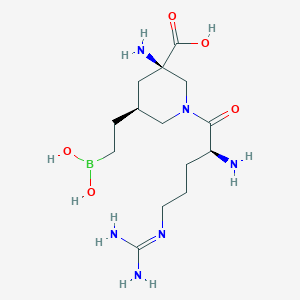

Structure

2D Structure

Properties

Molecular Formula |

C14H29BN6O5 |

|---|---|

Molecular Weight |

372.23 g/mol |

IUPAC Name |

(3R,5S)-3-amino-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-5-(2-boronoethyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C14H29BN6O5/c16-10(2-1-5-20-13(17)18)11(22)21-7-9(3-4-15(25)26)6-14(19,8-21)12(23)24/h9-10,25-26H,1-8,16,19H2,(H,23,24)(H4,17,18,20)/t9-,10-,14+/m0/s1 |

InChI Key |

BMEXUFQWAIJXNV-PKFCDNJMSA-N |

Isomeric SMILES |

B(CC[C@H]1C[C@@](CN(C1)C(=O)[C@H](CCCN=C(N)N)N)(C(=O)O)N)(O)O |

Canonical SMILES |

B(CCC1CC(CN(C1)C(=O)C(CCCN=C(N)N)N)(C(=O)O)N)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Arginase Inhibitor 7: A Technical Guide to its Mechanism of Action on ARG1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginase 1 (ARG1) is a critical metalloenzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1] Its upregulation in the tumor microenvironment and in various cardiovascular and inflammatory diseases leads to localized depletion of L-arginine, a substrate essential for T-cell proliferation and nitric oxide (NO) synthesis.[1][2][3] This depletion results in immune suppression and endothelial dysfunction, making ARG1 a compelling therapeutic target.[2][3] Arginase inhibitor 7, also known as compound A17, is a novel, orally bioavailable piperidine derivative that potently inhibits ARG1.[4] This technical guide provides an in-depth analysis of the mechanism of action of this compound on ARG1, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action

This compound is a boronic acid-based inhibitor designed to primarily target extracellular ARG1.[5] Boronic acid derivatives are known to act as transition-state analogues, mimicking the tetrahedral intermediate formed during L-arginine hydrolysis.[6] This allows them to bind with high affinity to the active site of the arginase enzyme.[6]

The primary mechanism of this compound is the competitive inhibition of ARG1. By occupying the active site, it prevents the binding and subsequent hydrolysis of the natural substrate, L-arginine. A key characteristic of this class of inhibitors is their low intracellular activity, which means they are designed to primarily inhibit arginase that has been released into the extracellular space by cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[4] This targeted action helps to restore extracellular L-arginine levels without significantly impacting intracellular processes in all cells.

Quantitative Data: Inhibitory Potency and Kinetics

The inhibitory activity of this compound against human ARG1 (hARG1) has been quantified, demonstrating its high potency. While comprehensive kinetic data for this compound is not publicly available, data for structurally related boronic acid-based inhibitors provide insight into the binding characteristics of this class of molecules.

| Parameter | Value | Compound | Notes |

| IC50 (hARG1) | 0.16 ± 0.03 µM | This compound | Half-maximal inhibitory concentration against human Arginase 1.[4] |

| Ki | 0.25 µM | ABH | Competitive inhibition constant at pH 7.5 against human Arginase 2.[6] |

| KD | 27 nM | ABH | Binding affinity constant determined by SPR at pH 9.5.[7] |

| KD | 797 nM | ABH | Binding affinity constant determined by SPR at pH 7.4.[7] |

| kon (ka) | 5.1 x 10³ M⁻¹s⁻¹ | ABH | Association rate constant at pH 9.5.[7] |

| koff (kd) | 1.4 x 10⁻⁴ s⁻¹ | ABH | Dissociation rate constant at pH 9.5.[7] |

ABH (2(S)-amino-6-boronohexanoic acid) is a well-characterized boronic acid-based arginase inhibitor and serves as a reference compound.[5][6]

Downstream Signaling Pathways

The inhibition of ARG1 by this compound instigates a critical shift in L-arginine metabolism, leading to significant downstream effects, particularly on immune function and vasodilation. By preventing L-arginine depletion, the inhibitor ensures its availability for other enzymatic pathways, most notably for Nitric Oxide Synthase (NOS).[2][8]

References

- 1. Cryo-EM structures of inhibitory antibodies complexed with arginase 1 provide insight into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Arginase 1 is a key driver of immune suppression in pancreatic cancer | eLife [elifesciences.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]

Arginase inhibitor 7 CAS number 2377392-07-7 characterization.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginase inhibitor 7, also identified as compound A17, is a potent and orally bioavailable small molecule inhibitor of Arginase 1 (ARG1). With the CAS number 2377392-07-7, this compound has emerged from a novel class of boronic acid-based piperidine derivatives. A key characteristic of this series is its low intracellular activity, positioning it as a primarily extracellular arginase inhibitor. This targeted action suggests a distinct therapeutic potential, particularly in immuno-oncology, by modulating the tumor microenvironment (TME). By inhibiting the enzymatic degradation of L-arginine in the extracellular space, this compound can restore L-arginine levels, thereby enhancing anti-tumor immune responses, particularly T-cell function, which is often suppressed in the arginine-depleted TME. This guide provides a comprehensive overview of its known characteristics, relevant biological pathways, and detailed, representative experimental protocols for its characterization.

Physicochemical and Pharmacological Properties

This compound is a synthetic, boronic acid-based compound designed for high potency against the ARG1 enzyme. Its development focused on overcoming the limitations of earlier arginase inhibitors, such as poor oral bioavailability.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound (compound A17).

| Parameter | Value | Reference |

| CAS Number | 2377392-07-7 | N/A |

| Molecular Formula | C₁₄H₂₉BN₆O₅ | N/A |

| Molecular Weight | 372.23 g/mol | N/A |

| Target Enzyme | Arginase 1 (ARG1) | [1] |

| IC₅₀ (hARG1) | 0.16 µM (160 nM) | [1] |

| Oral Bioavailability | Up to 66% (in animal models) | [1] |

| Cellular Activity | Low intracellular activity | [1] |

Mechanism of Action and Signaling Pathways

Arginase plays a critical role in regulating L-arginine metabolism. In the tumor microenvironment, arginase secreted by myeloid-derived suppressor cells (MDSCs) and other cells depletes extracellular L-arginine. This amino acid is essential for T-cell proliferation and function. The depletion of L-arginine impairs the anti-tumor immune response.

This compound, acting extracellularly, blocks the conversion of L-arginine to ornithine and urea. This restores the local concentration of L-arginine, making it available for T-cells. Furthermore, L-arginine is a common substrate for both arginase and nitric oxide synthase (NOS). By inhibiting arginase, more L-arginine is available for NOS, which can lead to the production of nitric oxide (NO), a molecule with complex roles in tumor biology and immune regulation.[2][3]

Arginase-NOS Competition Pathway

Experimental Protocols

The following sections provide detailed, representative methodologies for the characterization of an arginase inhibitor like compound A17. These are generalized protocols based on standard practices in the field.

In Vitro Arginase Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the IC₅₀ of an inhibitor against purified arginase. The assay measures the amount of urea produced from the enzymatic reaction.[4][5]

1. Reagent Preparation:

- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.1 mM EGTA, and a protease inhibitor cocktail.

- Arginase Activation Solution: 10 mM MnCl₂ in 50 mM Tris-HCl (pH 7.5).

- Substrate Solution: 0.5 M L-arginine (pH 9.7).

- Acid Stop Solution: A 1:3:7 mixture of H₂SO₄:H₃PO₄:H₂O.

- Colorimetric Reagent: 9% α-isonitrosopropiophenone (ISPF) in 100% ethanol.

2. Assay Procedure:

- Activate recombinant human ARG1 by incubating the enzyme with the Arginase Activation Solution at 55°C for 10 minutes.

- Prepare a serial dilution of this compound in the assay buffer.

- In a 96-well plate, add the activated enzyme, assay buffer, and the inhibitor dilutions. Include a "no inhibitor" control.

- Initiate the reaction by adding the L-arginine substrate solution to each well.

- Incubate the plate at 37°C for 20 minutes.

- Stop the reaction by adding the Acid Stop Solution.

- Add the Colorimetric Reagent to each well.

- Develop the color by incubating the plate at 100°C for 45 minutes.

- Cool the plate to room temperature for 10 minutes.

- Read the absorbance at 540 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.

In Vivo Pharmacokinetic (PK) Study

This protocol outlines a typical single-dose oral PK study in mice to determine parameters like bioavailability.[6][7][8]

1. Animal Model:

- Use 8-10 week old male C57BL/6 mice.

- Acclimatize animals for at least one week before the study.

- Fast mice for 4 hours before dosing, with water available ad libitum.

2. Dosing and Sampling:

- Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).

- Administer a single dose of the inhibitor via oral gavage (e.g., 10 mg/kg).

- Collect blood samples (approximately 50 µL) via tail vein or saphenous vein puncture into EDTA-coated tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

- Process blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.

- Store plasma samples at -80°C until analysis.

3. Bioanalysis (LC-MS/MS):

- Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.

- Prepare calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of the inhibitor.

- Extract the inhibitor from plasma samples, standards, and QCs using protein precipitation (e.g., with acetonitrile containing an internal standard).

- Analyze the extracts using the validated LC-MS/MS method.

4. Data Analysis:

- Calculate the plasma concentration of the inhibitor at each time point.

- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t₁/₂ (half-life).

- To determine oral bioavailability (%F), a separate cohort of mice is dosed intravenously, and the AUC from the oral dose is compared to the AUC from the IV dose.

In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol describes how to assess the anti-tumor efficacy of an immunomodulatory agent like this compound.[9][10][11]

1. Animal and Tumor Model:

- Use an appropriate syngeneic mouse model (e.g., CT26 colon carcinoma or B16-F10 melanoma in BALB/c or C57BL/6 mice, respectively).

- Inject tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) subcutaneously into the flank of the mice.

- Monitor tumor growth using calipers.

2. Treatment Protocol:

- When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound).

- Administer this compound orally, once or twice daily, at a predetermined dose level based on PK/PD and tolerability studies.

- Measure tumor volumes and body weights 2-3 times per week.

3. Efficacy Endpoints:

- The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100.

- Monitor animal survival as a secondary endpoint.

- At the end of the study, tumors and spleens can be harvested for ex vivo analysis (e.g., flow cytometry to assess immune cell infiltration, or measurement of arginine/ornithine levels).

4. Data Analysis:

- Plot mean tumor volume ± SEM for each group over time.

- Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth between groups.

- Generate Kaplan-Meier survival curves and analyze with a log-rank test.

Mandatory Visualizations

In Vitro Characterization Workflow

In Vivo Characterization Workflow

References

- 1. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. assaygenie.com [assaygenie.com]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

- 11. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]

Biochemical Characterization of Arginase Inhibitor 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginase inhibitor 7, also identified as compound A17, is a novel, orally bioavailable small molecule inhibitor of human Arginase 1 (ARG1).[1] As a boronic acid-based inhibitor, it represents a promising therapeutic candidate by targeting an enzyme implicated in various pathological conditions, including cancer and cardiovascular diseases. This document provides a comprehensive overview of the available biochemical data for this compound, details established experimental protocols for its characterization, and visualizes the key signaling pathways associated with arginase inhibition.

Introduction to Arginase and its Inhibition

Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In mammals, two isoforms exist: Arginase 1 (ARG1), a cytosolic enzyme highly expressed in the liver as part of the urea cycle, and Arginase 2 (ARG2), a mitochondrial enzyme found in various tissues.

The metabolic activity of arginase plays a crucial role in regulating the bioavailability of L-arginine. This amino acid is also a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune responses, and neurotransmission. By competing with NOS for the common substrate L-arginine, arginase can modulate NO production.[2][3] Upregulation of arginase activity is associated with several disease states, making it an attractive target for therapeutic intervention.

Arginase inhibitors are designed to block the enzymatic activity of arginase, thereby increasing the bioavailability of L-arginine for the NOS pathway and restoring NO production. This compound is a recently developed compound belonging to the class of boronic acid-based inhibitors.[1]

Quantitative Biochemical Data

The primary reported quantitative data for this compound (compound A17) is its in vitro inhibitory potency against human Arginase 1 (hARG1).

Table 1: In Vitro Inhibitory Activity of this compound

| Inhibitor | Target | IC50 (µM) | Source |

| This compound (A17) | hARG1 | 0.16 | [Gzik A, et al. 2023][1] |

Note: Detailed kinetic parameters such as the inhibition constant (Ki) and the specific mechanism of inhibition (e.g., competitive, non-competitive) for this compound have not been found in the publicly available literature. This information is likely detailed in the full publication by Gzik et al., 2023.

Experimental Protocols

The following section outlines a detailed, representative experimental protocol for determining the in vitro inhibitory activity of an arginase inhibitor, such as this compound. This protocol is based on established colorimetric methods for measuring arginase activity.

In Vitro Arginase Inhibition Assay (Colorimetric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Arginase 1.

Principle: The enzymatic activity of arginase is determined by quantifying the amount of urea produced from the hydrolysis of L-arginine. The urea concentration is measured using a colorimetric reaction, for example, with α-isonitrosopropiophenone (ISPF) or diacetyl monoxime, which forms a colored product with urea in an acidic environment. The absorbance of this product is directly proportional to the amount of urea produced.

Materials:

-

Purified recombinant human Arginase 1 (hARG1)

-

L-arginine solution (substrate)

-

Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Urea standard solutions

-

Colorimetric reagent (e.g., a mixture of sulfuric acid, phosphoric acid, and ISPF)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the purified hARG1 enzyme in the assay buffer containing MnCl2 at 37°C for 10-15 minutes to ensure full activation of the enzyme.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

-

Reaction Setup:

-

Add a fixed amount of the activated hARG1 enzyme to each well of a 96-well microplate.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

-

-

Initiation of Reaction: Start the enzymatic reaction by adding a pre-warmed L-arginine solution to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes) during which the reaction is linear.

-

Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., a component of the colorimetric reagent).

-

Color Development: Add the colorimetric reagent to all wells and incubate at an elevated temperature (e.g., 95-100°C) for a specified time (e.g., 30-60 minutes) to allow for color development.

-

Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis:

-

Generate a urea standard curve by plotting the absorbance values of the urea standards against their known concentrations.

-

Determine the concentration of urea produced in each experimental well using the standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

While specific studies detailing the signaling pathways modulated by this compound are not yet available, its mechanism of action can be inferred from its function as an arginase inhibitor. By blocking arginase, the inhibitor increases the intracellular concentration of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a key signaling molecule with diverse downstream effects.

L-Arginine Metabolism and the Effect of Arginase Inhibition

The following diagram illustrates the central role of arginase in L-arginine metabolism and how its inhibition can shift the metabolic flux towards NO production.

Caption: L-Arginine Metabolic Pathways and the Action of this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.

Caption: Workflow for Determining the IC50 of this compound.

Logical Relationship of Arginase Inhibition and Downstream Effects

This diagram illustrates the logical cascade of events following the inhibition of Arginase 1 by a compound like this compound.

Caption: Logical Flow of Arginase 1 Inhibition by this compound.

Conclusion

This compound (compound A17) is a potent inhibitor of human Arginase 1 with an IC50 of 0.16 µM and possesses high oral bioavailability.[1] As a boronic acid-based inhibitor, it holds therapeutic promise for diseases characterized by elevated arginase activity. Further detailed biochemical and in vivo studies, including the determination of its Ki value, mechanism of inhibition, and specific effects on cellular signaling pathways, are necessary to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working on the characterization of this compound and similar molecules.

References

Arginase Inhibitor 7: A Technical Guide to its Role in Modulating L-arginine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginase inhibitor 7, also known as compound A17, is a potent and orally bioavailable small molecule inhibitor of Arginase-1 (ARG1), a key enzyme in the L-arginine metabolic pathway. With a half-maximal inhibitory concentration (IC50) of 0.16 μM, this compound presents a valuable tool for investigating the therapeutic potential of ARG1 inhibition in various disease models, including cancer and cardiovascular disorders. This technical guide provides a comprehensive overview of the role of this compound in modulating L-arginine metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Introduction to L-arginine Metabolism and the Role of Arginase

L-arginine is a semi-essential amino acid that serves as a substrate for two major enzymatic pathways: nitric oxide synthases (NOS) and arginases. The balance between these two pathways is critical for maintaining cellular homeostasis.

-

Nitric Oxide Synthase (NOS) Pathway: NOS enzymes (eNOS, nNOS, and iNOS) metabolize L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.

-

Arginase (ARG) Pathway: Arginase enzymes (ARG1 and ARG2) hydrolyze L-arginine into L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation, and proline, which is vital for collagen production.

In pathological conditions such as cancer and cardiovascular diseases, the expression and activity of arginase are often upregulated. This increased arginase activity can lead to L-arginine depletion, thereby limiting NO production by NOS and promoting the synthesis of polyamines and proline, which can contribute to disease progression.

This compound (Compound A17): A Potent ARG1 Inhibitor

This compound is a selective inhibitor of ARG1.[1] Its high potency and oral bioavailability make it a promising candidate for both preclinical research and potential therapeutic development.

Quantitative Data on this compound Efficacy

While specific quantitative data on the effects of this compound on various L-arginine metabolites are not extensively available in the public domain, the following table summarizes its primary inhibitory activity. Data from studies on other potent arginase inhibitors are included for comparative purposes to illustrate the expected modulatory effects.

| Parameter | This compound (Compound A17) | nor-NOHA (Reference Inhibitor) | BEC (Reference Inhibitor) |

| Target | Arginase-1 (ARG1) | Arginase (non-selective) | Arginase (non-selective) |

| IC50 | 0.16 μM[1] | ~1 µM | ~0.03 µM |

| Effect on L-ornithine | Expected to decrease | Decreases | Decreases |

| Effect on Urea | Expected to decrease | Decreases | Decreases |

| Effect on L-arginine | Expected to increase availability for NOS | Increases availability for NOS | Increases availability for NOS |

| Effect on NO production | Expected to increase | Increases | Increases |

Data on nor-NOHA and BEC are compiled from various preclinical studies and are intended to be representative of the effects of potent arginase inhibition.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, based on standard methodologies for evaluating arginase inhibitors, the following protocols can be adapted.

In Vitro Arginase Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on ARG1 activity.

Materials:

-

Recombinant human Arginase-1

-

This compound (Compound A17)

-

L-arginine solution

-

Urea colorimetric detection kit

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a solution of recombinant human Arginase-1.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the L-arginine solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the urea detection kit instructions.

-

Add the colorimetric reagents from the urea detection kit and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of arginase inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Murine Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

-

Syngeneic tumor cell line (e.g., CT26 colon carcinoma, LLC Lewis lung carcinoma)

-

Immuno-competent mice (e.g., BALB/c or C57BL/6)

-

This compound (Compound A17) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound or vehicle orally at a predetermined dose and schedule.

-

Measure tumor volume using calipers every 2-3 days.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry) to assess changes in the tumor microenvironment.

Signaling Pathways and Logical Relationships

The inhibition of ARG1 by this compound initiates a cascade of events that modulate downstream signaling pathways.

Modulation of L-arginine Metabolism

The primary effect of this compound is the blockade of L-arginine conversion to L-ornithine and urea. This shunts L-arginine towards the NOS pathway, leading to increased NO production.

Caption: Modulation of L-arginine metabolism by this compound.

Impact on Tumor Microenvironment

In the context of cancer, increased ARG1 activity in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) depletes L-arginine, leading to T-cell dysfunction. By inhibiting ARG1, this compound can restore L-arginine levels, thereby enhancing T-cell proliferation and anti-tumor immunity.

Caption: Impact of this compound on the tumor microenvironment.

Experimental Workflow for In Vivo Efficacy

A typical experimental workflow to assess the in vivo efficacy of this compound in a cancer model is depicted below.

Caption: Experimental workflow for in vivo efficacy studies.

Conclusion

This compound is a potent and specific inhibitor of ARG1 with high oral bioavailability. By modulating the L-arginine metabolic pathway, it holds significant promise for therapeutic intervention in diseases characterized by elevated arginase activity, such as cancer and cardiovascular disorders. The provided experimental frameworks and pathway diagrams serve as a guide for researchers to further investigate the precise mechanisms of action and therapeutic potential of this promising compound. Further studies are warranted to generate more specific quantitative data on the effects of this compound on the full spectrum of L-arginine metabolites and to elucidate its impact on downstream signaling cascades in various disease models.

References

The Impact of Arginase Inhibition on Urea Cycle Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase inhibitors are a class of small molecules that modulate the urea cycle by targeting the enzyme arginase. Arginase catalyzes the final step of the urea cycle, the hydrolysis of L-arginine to L-ornithine and urea.[1][2] By inhibiting this enzyme, these compounds increase the bioavailability of L-arginine for other metabolic pathways, most notably the production of nitric oxide (NO) by nitric oxide synthase (NOS).[3] While the primary target of these inhibitors is well-defined, their comprehensive effects on the entire suite of urea cycle enzymes are of significant interest for therapeutic applications and understanding potential off-target effects.

This technical guide provides an in-depth analysis of the effects of arginase inhibition on the enzymes of the urea cycle. It is important to note that a specific compound designated as "Arginase inhibitor 7" is not prominently described in the public scientific literature. Therefore, this document will focus on the established principles of arginase inhibition and provide data and protocols based on well-characterized arginase inhibitors as representative examples.

The Urea Cycle and the Role of Arginase

The urea cycle is a vital metabolic pathway that occurs primarily in the liver and is responsible for the conversion of toxic ammonia into urea for excretion.[4] This process involves five key enzymes:

-

Carbamoyl Phosphate Synthetase I (CPS1): Catalyzes the formation of carbamoyl phosphate from ammonia, bicarbonate, and ATP in the mitochondria.[4]

-

Ornithine Transcarbamylase (OTC): Also located in the mitochondria, it combines carbamoyl phosphate with ornithine to form citrulline.[4][5]

-

Argininosuccinate Synthetase (ASS1): A cytosolic enzyme that condenses citrulline and aspartate to form argininosuccinate.[4][6]

-

Argininosuccinate Lyase (ASL): This cytosolic enzyme cleaves argininosuccinate into arginine and fumarate.[4][7]

-

Arginase 1 (ARG1): The final enzyme in the cycle, located in the cytosol, which hydrolyzes arginine to produce urea and regenerate ornithine.[1][4]

Arginase 1 (the liver isoform) plays a crucial role in regulating the flux of the urea cycle and the availability of arginine for other cellular processes.[1]

Effects of Arginase Inhibition on Urea Cycle Enzymes

The primary and direct effect of an arginase inhibitor is the competitive or non-competitive inhibition of arginase activity. This leads to a decrease in the production of urea and ornithine from arginine. The effects on the other urea cycle enzymes are generally considered to be indirect and are a consequence of the altered concentrations of urea cycle intermediates.

Quantitative Data Summary

The following table summarizes the expected effects of a potent and selective arginase inhibitor on the activity of the five urea cycle enzymes. The data presented are representative of the mechanistic understanding of arginase inhibition and may vary depending on the specific inhibitor, its concentration, and the experimental system.

| Enzyme | Expected Change in Activity | Mechanism of Action | Notes |

| Carbamoyl Phosphate Synthetase I (CPS1) | No direct effect expected. | Arginase inhibitors are not known to directly bind to or modulate the activity of CPS1. | Indirect effects may arise from long-term alterations in nitrogen metabolism. |

| Ornithine Transcarbamylase (OTC) | Potential for indirect modulation. | Reduced ornithine levels due to arginase inhibition could potentially decrease the substrate availability for OTC. | The intracellular pools of ornithine are complex and may be replenished by other pathways. |

| Argininosuccinate Synthetase (ASS1) | No direct effect expected. | Arginase inhibitors do not target ASS1. | Altered citrulline levels could indirectly influence ASS1 activity. |

| Argininosuccinate Lyase (ASL) | Potential for indirect inhibition. | Increased intracellular arginine concentrations resulting from arginase inhibition may lead to feedback inhibition of ASL.[8] | The extent of this inhibition is likely dependent on the specific organism and cellular context. |

| Arginase 1 (ARG1) | Significant Decrease | Direct competitive or non-competitive inhibition by the arginase inhibitor. | This is the primary and intended effect of this class of compounds. |

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurately assessing the impact of arginase inhibitors on urea cycle enzyme activities. Below are generalized methodologies for measuring the activity of each enzyme.

Arginase Activity Assay

Principle: Arginase activity is determined by measuring the amount of urea produced from the hydrolysis of L-arginine. The urea is then quantified colorimetrically.

Methodology:

-

Sample Preparation: Homogenize liver tissue or cell lysates in a suitable buffer (e.g., Tris-HCl with MnCl2 as a cofactor).

-

Enzyme Activation: Pre-incubate the lysate at 55-60°C for 10 minutes to activate arginase.

-

Reaction Initiation: Add L-arginine solution to the activated lysate and incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and perchloric acids).

-

Urea Quantification: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime) and heat at 100°C. The resulting colored product is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

-

Calculation: Determine the amount of urea produced by comparing the absorbance to a standard curve of known urea concentrations.

Carbamoyl Phosphate Synthetase I (CPS1) Activity Assay

Principle: CPS1 activity is measured by the incorporation of radiolabeled bicarbonate into carbamoyl phosphate, which is then converted to citrulline in the presence of excess ornithine and ornithine transcarbamylase.

Methodology:

-

Sample Preparation: Isolate mitochondria from liver tissue.

-

Reaction Mixture: Prepare a reaction mixture containing mitochondrial extract, ATP, MgCl2, N-acetylglutamate (an allosteric activator), ornithine, ornithine transcarbamylase, and radiolabeled bicarbonate (H¹⁴CO₃⁻).

-

Reaction Initiation and Termination: Start the reaction by adding the mitochondrial extract and stop it after a defined time with perchloric acid.

-

Quantification: The amount of radiolabeled citrulline formed is determined by liquid scintillation counting after separation from unreacted bicarbonate.

Ornithine Transcarbamylase (OTC) Activity Assay

Principle: OTC activity is determined by measuring the rate of citrulline formation from ornithine and carbamoyl phosphate. The citrulline produced is quantified colorimetrically.

Methodology:

-

Sample Preparation: Prepare a homogenate of liver tissue or cell lysate.

-

Reaction Mixture: Combine the sample with a reaction buffer containing ornithine and carbamoyl phosphate.

-

Reaction and Termination: Incubate at 37°C and stop the reaction with an acidic solution.

-

Citrulline Quantification: The amount of citrulline is determined colorimetrically using a diacetyl monoxime-thiosemicarbazide reaction, and the absorbance is read at 530 nm.

Argininosuccinate Synthetase (ASS1) Activity Assay

Principle: ASS1 activity is measured by the conversion of radiolabeled citrulline into argininosuccinate.

Methodology:

-

Sample Preparation: Prepare a cytosolic extract from liver tissue or cells.

-

Reaction Mixture: The reaction mixture contains the sample, ATP, aspartate, and [ureido-¹⁴C]citrulline.

-

Reaction and Separation: After incubation, the radiolabeled argininosuccinate is separated from the unreacted citrulline using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted argininosuccinate is measured by liquid scintillation counting.

Argininosuccinate Lyase (ASL) Activity Assay

Principle: ASL activity is measured by monitoring the formation of fumarate from argininosuccinate, which is detected by the increase in absorbance at 240 nm.

Methodology:

-

Sample Preparation: Prepare a cytosolic extract from liver tissue or cells.

-

Reaction Mixture: The reaction is initiated by adding argininosuccinate to the sample in a suitable buffer.

-

Quantification: The rate of increase in absorbance at 240 nm, corresponding to the formation of fumarate, is continuously monitored using a spectrophotometer.

Visualizations

Urea Cycle and Point of Arginase Inhibition

Caption: The urea cycle pathway indicating the point of inhibition by an arginase inhibitor.

Logical Relationship of Arginase Inhibition and Downstream Effects

Caption: Signaling pathway of arginase inhibition and its downstream consequences.

General Experimental Workflow for Assessing Inhibitor Effects

Caption: A typical experimental workflow to evaluate an arginase inhibitor's effects.

Conclusion

Arginase inhibitors are potent modulators of the urea cycle, with their primary action being the direct inhibition of arginase. While direct effects on other urea cycle enzymes are not established, indirect modulation through altered substrate and product concentrations is a plausible consequence that warrants careful investigation. The provided experimental protocols and workflows offer a framework for researchers to systematically evaluate the on-target and potential off-target effects of novel arginase inhibitors. A thorough understanding of these interactions is paramount for the development of safe and effective therapeutics targeting the L-arginine metabolic pathways.

References

- 1. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Urea cycle - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]

- 6. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]

- 8. Arginine inhibition of the argininosuccinate lyases is conserved among three orders in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Arginase Inhibitor 7: A Technical Overview of its Selectivity Profile for ARG1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase inhibitor 7, also identified as compound A17, has emerged as a subject of interest in the study of metabolic pathways regulated by arginase. This technical guide provides a detailed examination of the available data on the selectivity of this compound for the two isoforms of arginase, ARG1 and ARG2. This document summarizes the quantitative inhibitory data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows to offer a comprehensive resource for researchers in drug discovery and development.

Data Presentation: Quantitative Inhibition Data

This compound has been characterized as an inhibitor of human arginase 1 (ARG1) with a reported half-maximal inhibitory concentration (IC50) of 0.16 μM[1][2]. However, a thorough review of publicly available scientific literature and databases did not yield quantitative data for the inhibition of arginase 2 (ARG2) by this compound. This data gap prevents a direct calculation of its selectivity ratio.

For comparative purposes, the table below includes data for other known arginase inhibitors where the activity against both isoforms has been reported. This provides a broader context for understanding arginase inhibitor selectivity.

| Inhibitor | ARG1 IC50 (nM) | ARG2 IC50 (nM) | Selectivity (ARG1/ARG2) | Reference |

| This compound (A17) | 160 | Not Available | Not Available | [1][2] |

| Numidargistat (CB-1158) | 86 | 296 | 0.29 | |

| OATD-02 | 20 | 39 | 0.51 | [2] |

| NED-3238 | 1.3 | 8.1 | 0.16 | [2] |

| Arginase inhibitor 1 | 223 | 509 | 0.44 |

Experimental Protocols: Arginase Inhibition Assay

The determination of the inhibitory potency of compounds like this compound against ARG1 and ARG2 typically involves an in vitro enzymatic assay. The following is a detailed, generalized protocol based on established methods for measuring arginase activity.

Objective: To determine the IC50 value of this compound for human ARG1 and ARG2.

Materials:

-

Recombinant human Arginase 1 (hARG1) and Arginase 2 (hARG2)

-

L-arginine (substrate)

-

Manganese chloride (MnCl2) (cofactor)

-

Buffer solution (e.g., 100 mM sodium phosphate buffer, pH 7.4)

-

This compound (test compound)

-

Urea detection reagent (e.g., containing o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant hARG1 and hARG2 enzymes with a solution containing MnCl2 to ensure the presence of the essential manganese cofactor in the active site.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well microplate, add the activated arginase enzyme, the assay buffer, and the various concentrations of this compound. Include a control group with no inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of L-arginine to each well.

-

Incubation: Incubate the microplate at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic conversion of L-arginine to urea and ornithine.

-

Reaction Termination and Urea Detection: Stop the reaction and add the urea detection reagent to each well. This reagent reacts with the urea produced to generate a colored product.[3]

-

Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 515 nm).[3]

-

Data Analysis: The absorbance values are proportional to the amount of urea produced and thus to the arginase activity. The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the distinct roles of ARG1 and ARG2 in cellular metabolism and signaling.

Caption: ARG1 Signaling Pathway in the Cytosol.

Caption: ARG2 Signaling Pathway in the Mitochondria.

Experimental Workflow

The workflow for determining the selectivity profile of an arginase inhibitor is depicted below.

Caption: Experimental Workflow for Arginase Inhibitor Selectivity.

Conclusion

This compound is a known inhibitor of ARG1 with a reported IC50 of 0.16 μM.[1][2] A comprehensive selectivity profile, which would include its inhibitory activity against ARG2, is not currently available in the public domain. To fully characterize the therapeutic potential and guide further drug development efforts, the determination of the IC50 for ARG2 is a critical next step. The experimental protocols and workflows outlined in this guide provide a clear framework for conducting such investigations. The provided signaling pathway diagrams serve as a visual aid to understand the distinct and overlapping roles of ARG1 and ARG2, highlighting the importance of isoform-selective inhibition in achieving targeted therapeutic effects.

References

Methodological & Application

Application Notes and Protocols: Arginase Inhibitor 7 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro enzyme inhibition of arginase by Arginase Inhibitor 7. Arginase, a key enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Its inhibition is a significant area of research, particularly in the context of cardiovascular diseases and cancer, where modulating L-arginine availability for nitric oxide synthase (NOS) is of therapeutic interest.[1][3][4] this compound has been identified as a potent inhibitor of arginase 1 (ARG1) with an IC50 of 0.16 μM.[5][6] This protocol outlines a colorimetric assay to quantify the inhibitory activity of this compound by measuring the amount of urea produced.

Introduction

Arginase exists in two isoforms, Arginase I (cytosolic, predominantly in the liver) and Arginase II (mitochondrial, found in various tissues).[7] Both isoforms compete with nitric oxide synthase (NOS) for the common substrate L-arginine.[1] By inhibiting arginase, the bioavailability of L-arginine for NOS is increased, leading to enhanced nitric oxide (NO) production.[2][8] This mechanism is crucial in various physiological and pathological processes, making arginase inhibitors valuable tools for research and potential therapeutics.[3][4]

This compound is a compound that has demonstrated significant inhibitory activity against ARG1.[5] This application note provides a robust and reproducible in vitro assay protocol to characterize the inhibitory potency of this compound and similar compounds. The assay is based on the colorimetric determination of urea, a product of the arginase-catalyzed reaction.

Signaling Pathway

Quantitative Data

The inhibitory activity of this compound against Arginase 1 (ARG1) is summarized in the table below. This data is essential for comparing the potency of different inhibitors and for designing experiments with appropriate inhibitor concentrations.

| Compound | Target | IC50 (μM) |

| This compound | ARG1 | 0.16[5] |

Experimental Protocol

This protocol is adapted from established colorimetric methods for measuring arginase activity.[9][10] The principle involves two main steps: the enzymatic reaction where arginase converts L-arginine to urea, and the subsequent colorimetric detection of the produced urea.

Materials and Reagents

-

Purified Arginase 1 (ARG1) enzyme

-

This compound

-

L-arginine solution (e.g., 0.5 M, pH 9.5)

-

Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Manganese Chloride (MnCl2) solution (e.g., 10 mM)

-

Urea Standard Solution (e.g., 1 mg/mL)

-

Colorimetric Urea Reagent A (e.g., containing acid and an oxidizing agent)

-

Colorimetric Urea Reagent B (e.g., containing diacetylmonoxime or a similar chromogen)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 430-490 nm

-

Incubator set to 37°C

-

Multichannel pipettor

Experimental Workflow

Step-by-Step Procedure

1. Reagent Preparation:

-

Arginase Enzyme Activation: Prepare a working solution of Arginase 1 in Arginase Assay Buffer. Activate the enzyme by adding MnCl2 to a final concentration of 1 mM and incubating at 37°C for 10 minutes.

-

Inhibitor Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Arginase Assay Buffer to obtain a range of concentrations for IC50 determination.

-

Urea Standards: Prepare a series of urea standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) by diluting the Urea Standard Solution with Arginase Assay Buffer.

2. Assay Procedure:

-

To the wells of a 96-well plate, add 20 µL of Arginase Assay Buffer (for the blank), 20 µL of the different urea standard solutions, and 20 µL of the various this compound dilutions.

-

Add 20 µL of the activated Arginase 1 enzyme solution to the inhibitor wells and a control well (no inhibitor). Do not add enzyme to the blank and urea standard wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the L-arginine solution to all wells except the blank and standards.

-

Incubate the plate at 37°C for 30-60 minutes.[9]

-

Stop the reaction by adding 100 µL of Urea Reagent A to all wells.

-

Add 100 µL of Urea Reagent B to all wells.

-

Incubate the plate at 95-100°C for 15-30 minutes to allow for color development.

-

Cool the plate to room temperature for 10 minutes.

-

Measure the absorbance at a wavelength between 430 nm and 490 nm using a microplate reader.[9]

3. Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Generate a urea standard curve by plotting the absorbance of the urea standards against their known concentrations.

-

Determine the concentration of urea produced in each sample well using the standard curve.

-

Calculate the percentage of arginase inhibition for each concentration of this compound using the following formula:

% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro determination of the inhibitory activity of this compound on arginase. The described colorimetric assay is a robust, reproducible, and high-throughput method suitable for screening and characterizing arginase inhibitors. The provided information on the signaling pathway and quantitative data for this compound will aid researchers in designing and interpreting their experiments in the field of drug discovery and development.

References

- 1. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination of mammalian arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. resources.novusbio.com [resources.novusbio.com]

Application Notes and Protocols for Arginase Inhibitor 7 in Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase inhibitor 7, also known as compound A17, is a potent inhibitor of arginase 1 (ARG1) with a reported IC50 of 0.16 µM.[1][2][3][4] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea. In the context of cancer, elevated arginase activity in the tumor microenvironment depletes L-arginine, an amino acid essential for T-cell proliferation and function, thereby contributing to immune suppression.[2][3] Furthermore, the product of the arginase reaction, ornithine, is a precursor for the synthesis of polyamines, which are crucial for cancer cell proliferation.[5] By inhibiting arginase, this compound can restore L-arginine levels, thereby enhancing anti-tumor immune responses and potentially inhibiting cancer cell growth by limiting polyamine production. These application notes provide detailed protocols for utilizing this compound in human cancer cell line research.

Mechanism of Action

This compound functions by competitively inhibiting the arginase 1 enzyme. This inhibition leads to several downstream effects within the tumor microenvironment and the cancer cells themselves:

-

Restoration of L-arginine levels: By blocking the conversion of L-arginine to ornithine, the inhibitor increases the extracellular and intracellular concentrations of L-arginine.

-

Enhanced T-cell function: Increased L-arginine availability supports the proliferation and activation of cytotoxic T-lymphocytes (CTLs), key players in the anti-tumor immune response.[2][3]

-

Increased Nitric Oxide (NO) Production: Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. By inhibiting arginase, more L-arginine becomes available for NOS, potentially leading to increased production of NO, which can have anti-tumor effects at high concentrations.[1]

-

Inhibition of Polyamine Synthesis: The production of ornithine, a precursor for polyamines essential for cell proliferation, is reduced. This can lead to decreased cancer cell growth and proliferation.[5]

Data Presentation

The following table summarizes the inhibitory activity of various arginase inhibitors against human arginase 1 and 2. This data is provided for comparative purposes to aid in the design of experiments with this compound.

| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference(s) |

| This compound (compound A17) | ARG1 | 160 | Not Reported | [1][2][3][4] |

| Numidargistat (CB-1158) | ARG1 | 98 | Not Reported | [6] |

| OATD-02 | ARG1/ARG2 | 17 (ARG1), 34 (ARG2) | 14.2 (human hepatocytes) | [7] |

| nor-NOHA | Arginase | Ki = 500 | Not Reported | [8] |

| Arginase inhibitor 1 | ARG1/ARG2 | 223 (ARG1), 509 (ARG2) | 3 (CHO cells) | [9] |

Experimental Protocols

Note: The following protocols are generalized for the use of arginase inhibitors in cancer cell lines. Specific concentrations of this compound, incubation times, and cell densities should be optimized for each cancer cell line and experimental setup.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored at -80°C, the stock solution should be used within 6 months, and within 1 month if stored at -20°C.[9]

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell proliferation assay protocol. Incubate for a predetermined time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cellular Arginase Activity Assay

This assay measures the activity of arginase in cell lysates by quantifying the amount of urea produced.

Materials:

-

Human cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100)[4][5]

-

Arginase Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam)[4]

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound as desired.

-

Cell Lysate Preparation: Harvest approximately 1 x 10^6 cells, wash with PBS, and lyse the cells in 100 µL of lysis buffer. Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material.[4]

-

Arginase Reaction: Follow the instructions provided with the commercial arginase activity assay kit. Typically, this involves adding the cell lysate to a reaction mixture containing L-arginine and incubating at 37°C.

-

Urea Detection: After the incubation, a reagent is added that reacts with the urea produced to generate a colored or fluorescent product.

-

Absorbance/Fluorescence Measurement: Measure the signal using a microplate reader.

-

Data Analysis: Calculate the arginase activity based on a urea standard curve, and express the activity as units per milligram of protein.

Mandatory Visualizations

Caption: Signaling pathway of this compound in cancer cells.

Caption: Workflow for cell proliferation (MTT) assay.

Caption: Logical relationship of arginase inhibition effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Arginase Inhibitor 7 Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. In various pathological conditions, including cancer, cardiovascular diseases, and immune disorders, the upregulation of arginase activity leads to the depletion of L-arginine. This depletion impairs the function of crucial enzymes like nitric oxide synthase (NOS), which requires L-arginine to produce nitric oxide (NO), a key signaling molecule in vasodilation, immune response, and neurotransmission.[1][2][3][4] Arginase inhibitors are a class of small molecules designed to counteract this effect by blocking the enzymatic activity of arginase, thereby restoring L-arginine levels and promoting NO production.[1][2][4]

Arginase inhibitor 7, also known as compound A17, is a potent inhibitor of human arginase 1 (ARG1) with an IC50 of 0.16 µM.[5] Notably, it possesses high oral bioavailability, making it a promising candidate for in vivo studies and potential therapeutic development.[5] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse models, based on established methodologies for similar arginase inhibitors.

Mechanism of Action: The Arginase-NO Axis

The primary mechanism of action of this compound is the competitive inhibition of the arginase enzyme. By blocking arginase, the inhibitor prevents the breakdown of L-arginine, thereby increasing its intracellular and extracellular concentrations. This increased availability of L-arginine allows nitric oxide synthase (NOS) to synthesize nitric oxide (NO) from L-arginine. The restoration of NO production can lead to various physiological effects, including vasodilation, enhanced immune cell function, and reduced tissue pathology in disease models.[1][2][6]

Quantitative Data from In Vivo Mouse Studies with Arginase Inhibitors

While specific in vivo data for this compound is not yet widely published, the following tables summarize quantitative data from studies using other well-characterized arginase inhibitors in mouse models. This information can serve as a valuable reference for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of Arginase Inhibitors in Rodents

| Inhibitor | Animal Model | Route of Administration | Dose | Key Pharmacokinetic Parameters | Reference |

| nor-NOHA | Wistar Rats | Intravenous (i.v.) | 30 mg/kg | Mean Residence Time: 12.5 min | [7] |

| nor-NOHA | Wistar Rats | Intraperitoneal (i.p.) | 30 mg/kg (single dose) | AUC and Cmax increased by 17% and 31% respectively after 5th daily dose | [7] |

| ABH | Not Specified | Oral | Not Specified | High oral bioavailability (F=89%) | [8] |

| CB-1158 | C57BL/6 Mice | Oral Gavage | 100 mg/kg (BID) | Dose-dependent exposure in plasma and tumors | [9] |

Table 2: Efficacy and Pharmacodynamic Data of Arginase Inhibitors in Mouse Models

| Inhibitor | Mouse Model | Route of Administration | Dosing Regimen | Efficacy/Pharmacodynamic Readout | Reference |

| nor-NOHA | NOD Mice | Not Specified | Not Specified | Prevented the development of autoimmune diabetes | [10] |

| ABH | Aged B6/129 Mice | Not Specified | 5 µM (in vitro) | Enhanced endothelium-dependent erectile responses | [11] |

| Compound 9 | KrasG12D NSCLC GEMM | Not Specified | Not Specified | Significant tumor regression; increased tumor and blood arginine levels | [12] |

| CB-1158 | B16 Tumor-bearing C57BL/6 Mice | Oral Gavage | 100 mg/kg (BID) | Increased L-arginine in plasma and tumors | [9] |

| Recombinant Human Arginase | Balb/c Mice | Intraperitoneal (i.p.) | 5 mg/kg (twice weekly) | MTD; reduced serum arginine from ~60 µM to 4-6 µM | [13] |

Experimental Protocols

The following protocols are generalized based on common practices for administering small molecule inhibitors to mice in vivo. Researchers should optimize these protocols for their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound (powder form)

-

Vehicle (e.g., sterile Phosphate-Buffered Saline (PBS), 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Determine the appropriate vehicle. The choice of vehicle will depend on the solubility of this compound and the route of administration. For oral administration, a suspension in 0.5% CMC is common. For parenteral routes, a solution in a biocompatible solvent system is required. Preliminary solubility tests are recommended.

-

Calculate the required amount of inhibitor and vehicle. Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of this compound and the volume of vehicle needed for the entire study cohort, including a small excess to account for potential losses.

-

Prepare the formulation.

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of the chosen vehicle to the tube.

-

Vortex the mixture vigorously until the powder is fully dissolved or a homogenous suspension is formed.

-

If necessary, use a sonicator to aid in dissolution or to create a finer suspension.

-

For solutions intended for parenteral injection, sterile filter the final formulation through a 0.22 µm filter into a sterile vial.

-

-

Storage. Store the prepared formulation according to the manufacturer's recommendations, typically at 4°C for short-term storage or -20°C for longer periods. Protect from light if the compound is light-sensitive.

Protocol 2: In Vivo Administration of this compound

Animal Models:

-

The choice of mouse strain will depend on the specific disease model being studied (e.g., C57BL/6 for many cancer and immunology models, BALB/c for others).

-

All animal procedures must be approved and performed in accordance with institutional guidelines.

Routes of Administration:

-

Oral Gavage (p.o.): This is a common route for orally bioavailable compounds like this compound.

-

Volume: Typically 5-10 mL/kg body weight.

-

Procedure: Use a proper-sized, ball-tipped gavage needle. Gently restrain the mouse and insert the needle into the esophagus, delivering the formulation directly into the stomach.

-

-

Intraperitoneal Injection (i.p.):

-

Volume: Typically 10-20 mL/kg body weight.

-

Procedure: Restrain the mouse and inject into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

-

Intravenous Injection (i.v.):

-

Volume: Typically 5 mL/kg body weight.

-

Procedure: This is usually performed via the tail vein. Proper restraint and technique are crucial.

-

Dosing and Frequency:

-

The optimal dose and frequency will need to be determined empirically for each specific model and desired therapeutic effect.

-

Based on data from other arginase inhibitors, a starting dose in the range of 10-100 mg/kg, administered once or twice daily, could be a reasonable starting point for efficacy studies.

-

A pilot dose-finding study is highly recommended to determine the maximum tolerated dose (MTD) and to observe any potential toxicities.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to assess its on-target effects.

Procedure:

-

Pharmacokinetics:

-

Administer a single dose of this compound to a cohort of mice.

-

Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma and store at -80°C.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

-

Pharmacodynamics:

-

Following single or multiple doses of this compound, collect tissues of interest (e.g., tumor, aorta, liver) and blood.

-

Measure L-arginine, L-ornithine, and L-citrulline levels in plasma and tissue homogenates using methods like HPLC or LC-MS/MS to confirm target engagement. An increase in the L-arginine/L-ornithine ratio is a key indicator of arginase inhibition.

-

Assess downstream effects, such as NO production (measured as nitrates/nitrites), immune cell infiltration and activation (by flow cytometry or immunohistochemistry), or changes in disease-specific biomarkers.

-

Conclusion

This compound is a promising research tool for investigating the role of arginase in various disease models. While specific in vivo protocols for this compound are not yet established in the public domain, the information and protocols provided here, based on extensive research with other arginase inhibitors, offer a solid foundation for researchers to design and execute their own in vivo studies. Careful consideration of the experimental design, including the choice of animal model, vehicle, route of administration, and dosing regimen, will be critical for obtaining robust and reproducible results.

References

- 1. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 3. Biochemistry, pharmacology, and in vivo function of arginases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recombinant Human Arginase Toxicity in Mice Is Reduced by Citrulline Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Oral Gavage of Arginase Inhibitor 7 (CB-1158) in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase inhibitor 7, also known as CB-1158, is a potent and orally bioavailable small-molecule inhibitor of the enzyme arginase, particularly arginase 1 (ARG1).[1] In the tumor microenvironment, myeloid cells often express high levels of ARG1, leading to the depletion of L-arginine, an amino acid crucial for the proliferation and function of T cells and Natural Killer (NK) cells. By inhibiting arginase, CB-1158 restores L-arginine levels, thereby reversing myeloid cell-mediated immune suppression and enhancing anti-tumor immunity.[2][3][4] These application notes provide a detailed protocol for the oral gavage administration of this compound in animal studies, based on established preclinical research.

Mechanism of Action

CB-1158 functions by competitively inhibiting the arginase enzyme, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[5][6] In cancer, immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages, upregulate arginase expression, creating an L-arginine-depleted microenvironment. This scarcity of L-arginine impairs T cell receptor (TCR) signaling and leads to T cell anergy and apoptosis, thus allowing the tumor to evade immune surveillance.[4] By blocking arginase, CB-1158 increases the bioavailability of L-arginine, which in turn enhances the proliferation and effector functions of CD8+ T cells and NK cells, leading to a more robust anti-tumor immune response.[2][3][7]

Signaling Pathway of Arginase Inhibition by CB-1158

Caption: Signaling pathway of this compound (CB-1158).

Quantitative Data Summary

The following tables summarize the dosing and administration details for this compound (CB-1158) from preclinical animal studies.

Table 1: Dosing and Administration of this compound (CB-1158)

| Parameter | Details | Reference |

| Drug | This compound (CB-1158) | [2] |

| Dosage | 100 mg/kg | [2] |

| Administration Route | Oral gavage | [2] |

| Frequency | Twice daily (every 12 hours) | [2] |

| Vehicle | Water | [2] |

| Duration | 14 days or as per experimental design | [2] |

Table 2: Animal Model Specifications

| Parameter | Details | Reference |

| Species | Mouse | [2] |

| Strains | C57BL/6, Balb/c | [2] |

| Age | 5-6 weeks old | [2] |

| Tumor Models | Syngeneic (e.g., 4T1, LLC, B16, CT26) | [2][8] |

Experimental Protocol: Oral Gavage of this compound

This protocol outlines the detailed steps for the preparation and administration of this compound (CB-1158) to mice via oral gavage.

Materials

-

This compound (CB-1158) powder

-

Vehicle: Sterile water

-

Appropriate size gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for mice)[9][10]

-

Syringes (1 mL or appropriate size)

-

Balance for weighing animals

-

Vortex mixer or sonicator

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of Dosing Solution

-

Calculate the required amount of CB-1158: Based on the animal's body weight and the dosage of 100 mg/kg, calculate the amount of drug needed per animal.

-

Weigh the CB-1158 powder: Accurately weigh the calculated amount of CB-1158 powder.

-

Prepare the vehicle: Use sterile water as the vehicle.

-